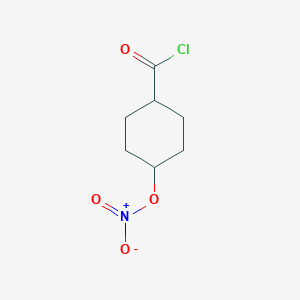

4-(Chlorocarbonyl)cyclohexyl nitrate

Description

4-(Chlorocarbonyl)cyclohexyl nitrate is a cyclohexane derivative featuring two distinct functional groups: a chlorocarbonyl group (-COCl) at the 4-position and a nitrate ester group (-ONO₂). The compound is hypothesized to serve as an intermediate in organic synthesis, particularly in acylations or polymerizations, and may have niche applications in materials science or propulsion systems due to its nitrate content . However, direct studies on this compound are scarce, necessitating comparisons with structurally related cyclohexyl derivatives.

Properties

CAS No. |

104963-58-8 |

|---|---|

Molecular Formula |

C7H10ClNO4 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

(4-carbonochloridoylcyclohexyl) nitrate |

InChI |

InChI=1S/C7H10ClNO4/c8-7(10)5-1-3-6(4-2-5)13-9(11)12/h5-6H,1-4H2 |

InChI Key |

HPHMRGCPCWLXAS-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1C(=O)Cl)O[N+](=O)[O-] |

Canonical SMILES |

C1CC(CCC1C(=O)Cl)O[N+](=O)[O-] |

Synonyms |

Cyclohexanecarbonyl chloride, 4-(nitrooxy)-, trans- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(Chlorocarbonyl)cyclohexyl nitrate, its properties are compared below with three analogous compounds: cyclohexyl nitrate , cyclohexyl propionate , and benzoyl chloride . These comparisons highlight differences in molecular structure, stability, and reactivity.

Table 1: Structural and Physical Properties

*Estimated data due to lack of direct experimental reports.

Key Observations:

Cyclohexyl nitrate, a simpler analog, is known to decompose explosively under high temperatures . The chlorocarbonyl group enhances electrophilicity, making the compound more reactive toward nucleophiles (e.g., alcohols, amines) than cyclohexyl nitrate or propionate. This mirrors benzoyl chloride’s reactivity but with added steric hindrance from the cyclohexane ring.

Stability and Handling :

- The combination of nitrate and chlorocarbonyl groups likely exacerbates sensitivity to moisture and heat. In contrast, cyclohexyl propionate exhibits greater stability, being hydrolyzed only under acidic/basic conditions .

- Benzoyl chloride, though highly moisture-sensitive, lacks the nitrate group’s instability, highlighting the dual hazards of this compound.

Applications: Cyclohexyl nitrate: Used as a fuel additive for cetane improvement . Cyclohexyl propionate: Employed in fragrances and polymer plasticizers due to its ester functionality . this compound: Potential use in controlled polymerization (via acyl chloride reactivity) or as a specialty oxidizer, though safety concerns limit practical adoption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.